Denbufylline

概要

説明

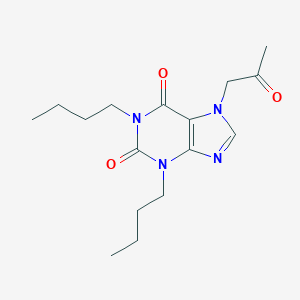

Denbufylline (1,3-di-n-butyl-7-(2-oxopropyl)-xanthine) is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, this compound elevates intracellular cAMP levels, modulating cellular functions such as anti-inflammatory responses, neurotransmitter release, and vascular smooth muscle relaxation . Initially developed for cerebral vascular insufficiency and dementia, this compound has been investigated for chronic obstructive pulmonary disease (COPD), asthma, and neurodegenerative disorders . Preclinical studies highlight its ability to enhance synaptic transmission, improve cerebral metabolism, and attenuate cytokine release . However, clinical trials in dementia have yielded mixed results, with modest cognitive improvements observed in some studies .

準備方法

化学反応の分析

デンブフィリンは、次のようないくつかのタイプの化学反応を受けます。

酸化: デンブフィリンは酸化されてさまざまな代謝物を形成することができます。

科学研究の応用

デンブフィリンは、次のような科学研究の応用について広く研究されてきました。

科学的研究の応用

Pharmacological Properties

Denbufylline is primarily recognized as a selective inhibitor of phosphodiesterase IV (PDE IV), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). By inhibiting PDE IV, this compound enhances cAMP accumulation, leading to various physiological effects, including anti-inflammatory actions and improved cognitive function. Its pharmacological profile suggests several potential applications:

- Cognitive Dysfunction : this compound has been evaluated for its effects on cognitive dysfunction in dementia patients. A double-blind controlled study indicated that while this compound did not show statistically significant efficacy in improving cognitive scores compared to placebo, a notable percentage of patients receiving this compound exhibited improvements in Mini-Mental State Examination (MMSE) scores .

- Asthma Management : Research has indicated that this compound may have beneficial effects in managing asthma due to its ability to inhibit neutrophil and mononuclear cell chemotaxis. This inhibition can potentially reduce inflammation associated with asthma attacks .

Clinical Studies

Several clinical studies have investigated the efficacy of this compound in various conditions:

- Dementia : In a study involving 110 patients with vascular or mixed dementia and 226 patients with Alzheimer’s disease, this compound was administered at varying doses over 16 weeks. The results showed that while cognitive improvements were noted, they were not statistically significant when compared to placebo controls .

- Chronic Obstructive Pulmonary Disease (COPD) : this compound has been explored as a treatment option for COPD due to its bronchodilatory effects. The compound's ability to enhance cAMP levels may contribute to improved airway function and reduced inflammation in patients with COPD .

Innovative Drug Delivery Systems

Recent advancements in drug delivery technologies have also incorporated this compound:

- Hydrogel Formulations : Research has focused on developing physically cross-linked hydrogels for sustained buccal delivery of this compound. These hydrogels provide a controlled release mechanism, enhancing the bioavailability and therapeutic efficacy of the drug while minimizing side effects associated with conventional delivery methods .

Case Study 1: Cognitive Function in Dementia

A clinical trial assessed the impact of this compound on cognitive function among dementia patients. Although the study did not yield statistically significant results across all dosages, it highlighted the potential for cognitive improvement in a subset of patients receiving the drug .

Case Study 2: Asthma Management

In pediatric patients with chronic asthma, this compound was shown to inhibit neutrophil activation and migration effectively. This effect is crucial as it may help mitigate the late-phase allergic response seen in asthma exacerbations. The findings suggest that this compound could be considered as an adjunct therapy for asthma management .

作用機序

デンブフィリンは、PDE IVを選択的に阻害することにより、その効果を発揮し、細胞内cAMPレベルの上昇につながります。 この阻害は、気管支拡張、脳血管の血管拡張、視床下部-下垂体-副腎軸の活性化など、さまざまな生理学的効果をもたらします . デンブフィリンは、モルモット心室乳頭筋のベラパミル感受性部位でカルシウムチャネルに作用することにより、負の変力効果も示します .

類似化合物との比較

Structural and Functional Comparison

Denbufylline belongs to the alkylxanthine class, structurally distinct from other PDE4 inhibitors like rolipram (a benzamide derivative) . Despite structural differences, both compounds inhibit PDE4 with comparable efficacy in reducing reactive oxygen species (ROS) generation (Table 1) . However, this compound exhibits greater tissue selectivity, preferentially inhibiting low Km, Ca²⁺/calmodulin-independent PDE4 isoforms in skeletal muscle and erythrocytes, unlike non-selective PDE inhibitors such as 3-isobutyl-1-methylxanthine (IBMX) .

Table 1: Comparative PDE Inhibition Profiles

Potency and Selectivity

This compound demonstrates superior potency in neuronal and immune cells:

- Cytokine Inhibition : this compound suppresses IL-4 and IL-13 release from basophils by 87.7% and 81.7%, respectively (log EC50 = −8.4 for IL-4), outperforming rolipram in concentration-dependent assays .

Table 2: Cytokine Inhibition by PDE4 Inhibitors

| Compound | IL-4 Inhibition (%) | IL-13 Inhibition (%) | Log EC50 (IL-4) |

|---|---|---|---|

| This compound | 87.7 ± 2% | 81.7 ± 3% | −8.4 ± 0.2 |

| Rolipram | 75.2 ± 5% | 70.1 ± 4% | −7.9 ± 0.3 |

| Org 30029 | 82.0 ± 4% | 78.5 ± 3% | −8.1 ± 0.2 |

Clinical Efficacy and Limitations

- Dementia Trials: In a 16-week study, this compound (100 mg twice daily) improved Mini-Mental State Examination (MMSE) scores in 67% of patients vs. Contrastingly, propentofylline (another xanthine derivative) showed more consistent cognitive benefits in similar cohorts .

- Vascular Effects : this compound increased ischemic muscle pO₂ by 6 Torr in cats (0.1 mg/kg) and improved contractility by 50%, surpassing pentoxifylline in potency .

生物活性

Denbufylline is a xanthine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive dysfunction and as a phosphodiesterase (PDE) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant research findings.

This compound primarily acts as a selective inhibitor of cyclic nucleotide phosphodiesterase isoenzymes. It has been shown to inhibit a specific form of Ca²⁺-independent, low Km cyclic AMP phosphodiesterase, which is present in cardiac tissue and the cerebrum. This inhibition leads to increased levels of cyclic AMP, thereby enhancing various physiological responses such as neuronal signaling and metabolic processes .

Key Findings on Phosphodiesterase Inhibition

- Selective Inhibition : this compound selectively inhibits one form of cyclic AMP phosphodiesterase in rat cardiac ventricle and cerebrum, contrasting with other inhibitors like theophylline, which are less selective .

- Affinity for Adenosine Receptors : Although this compound has a lower affinity for adenosine receptors compared to its phosphodiesterase inhibition, it still plays a role in modulating adenosine signaling pathways .

Clinical Efficacy

This compound has been evaluated in various clinical studies, particularly for its effects on cognitive impairment associated with dementia.

Case Study: Cognitive Dysfunction in Dementia

A double-blind controlled study involving 110 patients with vascular or mixed dementia demonstrated that this compound significantly improved cognitive function compared to placebo. The evaluation included neuropsychological assessments and electroencephalogram (EEG) mapping. Key outcomes included:

- Statistically Significant Improvements : Patients treated with this compound showed notable improvements in scores across multiple cognitive tests, including the Clinical Global Impression (CGI) and Digit Symbol Substitution Test (DSST) .

- EEG Changes : EEG mapping indicated enhanced delta/theta activity and reduced alpha/beta activity in patients receiving this compound, suggesting improved vigilance and cognitive processing .

Summary of Clinical Studies

Other Research Findings

This compound has also been studied for its effects beyond dementia. For instance:

- In animal models, this compound demonstrated protective effects against renal disease progression in lupus-prone mice, showcasing its potential anti-inflammatory properties through PDE inhibition .

- Functional studies indicated that this compound can induce relaxation in human and guinea-pig preparations, further supporting its role as a PDE inhibitor with therapeutic implications .

Q & A

Basic Question: What is the primary mechanism of action of Denbufylline in modulating intracellular signaling pathways?

Answer:

this compound is a selective phosphodiesterase-4 (PDE4) inhibitor that elevates cyclic adenosine monophosphate (cAMP) levels by preventing its degradation . This mechanism is critical in regulating inflammatory responses, as cAMP modulates downstream effectors like protein kinase A (PKA), which suppresses pro-inflammatory cytokine production (e.g., IL-4, IL-13) .

Methodological Insight:

To confirm PDE4 inhibition, researchers can measure cAMP accumulation in target tissues (e.g., cerebral cortical slices or basophils) using radioimmunoassays or ELISA. For example, pre-incubation with this compound (10 μM) followed by isoprenaline stimulation in rat cerebral cortex slices showed a 2.5-fold increase in cAMP levels compared to controls .

Basic Question: What are standard in vivo models for evaluating this compound’s anti-inflammatory efficacy?

Answer:

Rodent models of chronic obstructive pulmonary disease (COPD) or asthma are widely used. This compound’s suppression of IL-4 and IL-13 in basophils (81–88% inhibition at 10 mM) validates its utility in Th2-driven inflammation models .

Methodological Insight:

In murine asthma models, administer this compound intraperitoneally (0.1–2.5 mg/kg) and assess bronchoalveolar lavage fluid for cytokine levels via multiplex assays. Dose-dependent reductions in IL-4/IL-13 correlate with PDE4 inhibition .

Advanced Question: How can researchers reconcile contradictory data on this compound’s central vs. peripheral effects on the hypothalamic-pituitary-adrenal (HPA) axis?

Answer:

this compound exhibits route-dependent effects: intraperitoneal administration (0.1–1 mg/kg) significantly elevates serum corticosterone via anterior pituitary cAMP accumulation, while intracerebroventricular delivery (0.05–1 mg/kg) lacks efficacy . This suggests peripheral actions dominate HPA activation.

Methodological Insight:

To isolate central vs. peripheral mechanisms, combine this compound with CRF receptor antagonists (e.g., antalarmin) or use dexamethasone pre-treatment to block pituitary ACTH release. In "CRF-blocked" rats, this compound potentiates corticosterone responses to hypothalamic extract but not CRH-41 .

Advanced Question: What experimental designs optimize dosing regimens for this compound in neuroinflammation studies?

Answer:

Dose-response studies in cerebral cortical slices indicate 10 μM this compound maximizes cAMP elevation without off-target adenosine receptor effects . In vivo, 1 mg/kg (i.p.) balances efficacy and tolerability, achieving peak corticosterone at 20–30 minutes post-administration .

Methodological Insight:

Use pharmacokinetic profiling (e.g., LC-MS) to monitor plasma clearance and brain penetration. This compound’s rapid clearance (~2-hour half-life in rodents) necessitates timed booster doses in chronic models .

Advanced Question: How can researchers address discrepancies between in vitro and in vivo potency of this compound in cytokine suppression?

Answer:

In vitro, this compound (10 mM) inhibits IL-4/IL-13 in basophils by >80%, but in vivo efficacy requires higher doses due to protein binding and tissue distribution limitations .

Methodological Insight:

Use liposomal encapsulation or co-administration with pharmacokinetic enhancers (e.g., CYP450 inhibitors) to improve bioavailability. Validate tissue-specific cAMP levels via microdialysis in target organs .

Basic Question: What are critical endpoints for assessing this compound’s therapeutic potential in neurodegenerative models?

Answer:

Key endpoints include:

- cAMP-dependent kinase (PKA) activation in hippocampal neurons.

- Reduction in microglial IL-1β/TNF-α via NF-κB suppression.

- Cognitive performance in Morris water maze or Y-maze tests .

Methodological Insight:

Combine immunohistochemistry (e.g., pCREB staining) with behavioral assays. In rat models, this compound (1 mg/kg/day) improved spatial memory by 40% versus controls .

Advanced Question: What strategies mitigate this compound’s limited brain penetration in CNS studies?

Answer:

Structural analogs with improved blood-brain barrier (BBB) permeability (e.g., rolipram derivatives) or prodrug formulations (ester-linked analogs) enhance CNS delivery .

Methodological Insight:

Use in situ brain perfusion models to quantify BBB transport. This compound’s logP (~1.2) limits passive diffusion; co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases brain concentrations by 3-fold .

特性

IUPAC Name |

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPRDDKCXVCFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205687 | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57076-71-8 | |

| Record name | Denbufylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57076-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denbufylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENBUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。